molecular formula C17H15ClN2O3 B14773391 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one

3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one

Cat. No.: B14773391
M. Wt: 330.8 g/mol
InChI Key: DJYCJPQFAIWNAT-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a specialized β-lactam (azetidin-2-one) derivative of interest in medicinal chemistry research. This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a privileged structure in drug discovery known to contribute to biological activity by influencing molecular interactions and pharmacokinetic properties . The molecule is synthetically versatile due to the presence of the 3-amino group on the β-lactam ring, which serves as a key handle for further chemical modifications and structure-activity relationship (SAR) studies. The structural framework of this compound suggests potential for diverse research applications. Analogs containing the azetidin-2-one core have been extensively investigated as cholesterol absorption inhibitors , while the 2,3-dihydrobenzo[b][1,4]dioxin group is found in compounds studied for various biological activities . The integration of the 2-chlorophenyl substituent and the benzo[1,4]dioxan ring system makes this chemical a valuable scaffold for the design and synthesis of novel molecules for pharmacological screening. It is intended for use as a building block in organic synthesis and as a key intermediate in the development of potential therapeutic agents. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidin-2-one

InChI

InChI=1S/C17H15ClN2O3/c18-12-4-2-1-3-11(12)16-15(19)17(21)20(16)10-5-6-13-14(9-10)23-8-7-22-13/h1-6,9,15-16H,7-8,19H2

InChI Key

DJYCJPQFAIWNAT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)N)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and 2,3-dihydrobenzo[b][1,4]dioxin. The key steps in the synthesis may involve:

    Formation of the azetidinone ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the amino group: This step may involve nucleophilic substitution reactions using reagents such as ammonia or amines.

    Functionalization of the aromatic rings: This can be done through electrophilic aromatic substitution reactions using reagents like chlorinating agents or nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the azetidinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

Examples :

  • N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18)
  • N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19)

Structural Differences :

  • Core Structure : 1,3,4-Oxadiazole (five-membered ring) vs. β-lactam (four-membered ring).
  • Substituents: These oxadiazoles feature benzamide groups (e.g., thiomethoxy, trifluoromethyl) instead of the 2-chlorophenyl and amino groups in the target compound.

Physical Properties :

  • White solids with high purity (95–100% by HPLC) .

Thiazol-5-yl Methanone Derivatives

Examples :

  • (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12w)
  • (4-Amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12e)

Structural Differences :

  • Core Structure : Thiazole (five-membered ring with sulfur and nitrogen) vs. β-lactam.
  • Functional Groups: Methanone linkage connects the thiazole to the dihydrobenzo dioxin, unlike the direct β-lactam ring in the target compound.

Physical Properties :

  • Orange-yellow solids or glassy materials with confirmed purity via NMR and MS .

Triazole Derivatives

Example :

  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine

Structural Differences :

  • Core Structure : 1,2,4-Triazole (five-membered ring with three nitrogen atoms) vs. β-lactam.
  • Substituents : Lacks the 2-chlorophenyl group but retains the dihydrobenzo dioxin moiety .

Comparative Analysis Table

Feature Target Compound 1,3,4-Oxadiazoles Thiazol-5-yl Methanones Triazoles
Core Structure β-Lactam (azetidin-2-one) 1,3,4-Oxadiazole Thiazole 1,2,4-Triazole
Key Substituents 2-Chlorophenyl, amino group Benzamide derivatives (e.g., CF₃, Br) Cyclopropylamino, indenyl groups Dihydrobenzo dioxin, halogenated aryl groups
Synthetic Yield Not reported 26–49% 26–49% Not reported
Purity Not reported 95–100% (HPLC) Confirmed via NMR/MS Supplier-reported
Biological Target Hypothesized: β-lactamase-sensitive enzymes Ca²⁺/calmodulin CDK9 Pesticides (e.g., propiconazole)

Research Implications

  • Structural Flexibility : The dihydrobenzo dioxin moiety is versatile, appearing in oxadiazoles, thiazoles, and triazoles, but its pairing with a β-lactam core (as in the target compound) remains underexplored.
  • Synthetic Challenges : Lower yields in thiazole/oxadiazole syntheses suggest β-lactam routes may require optimization for scalability.
  • Therapeutic Potential: The target compound’s β-lactam structure could be leveraged in antibiotic resistance research, while analogs like CDK9 inhibitors (thiazoles) or pesticides (triazoles) highlight diverse applications .

Biological Activity

3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structure and diverse biological activities. This compound features an azetidinone core, an amino group, and a chlorophenyl moiety, along with a dihydrobenzo[b][1,4]dioxin unit, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is C17H15ClN2O3C_{17}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 330.77 g/mol. The compound's structure suggests potential interactions with various biological targets through hydrogen bonding and π-stacking interactions.

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₂O₃
Molecular Weight330.77 g/mol
CAS Number1291489-82-1

Biological Activities

Preliminary studies indicate that compounds similar to 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one exhibit various biological activities:

1. Enzyme Inhibition
Research has shown that derivatives containing dihydrobenzo[b][1,4]dioxin moieties can act as enzyme inhibitors. For instance:

  • α-glucosidase Inhibition: Compounds related to this structure have been observed to inhibit α-glucosidase, suggesting potential applications in managing diabetes.
  • Acetylcholinesterase Inhibition: The compound may also exhibit activity against acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's.

2. Anticancer Activity
Molecular docking studies indicate that 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one could interact with cancer-related targets. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.

3. Antimicrobial Properties
The unique structural features may confer antimicrobial properties as observed in related compounds. The presence of the chlorophenyl group enhances the potential for interaction with microbial enzymes.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one:

Study 1: Enzyme Inhibition
A study published in Molecular Pharmacology evaluated the inhibitory effects of similar compounds on α-glucosidase and acetylcholinesterase. The results demonstrated significant inhibition rates comparable to established drugs used in diabetes management and Alzheimer's treatment .

Study 2: Anticancer Screening
In a study focused on anticancer activity, researchers synthesized various azetidinone derivatives and tested their efficacy against several cancer cell lines. The findings suggested that compounds with dihydrobenzo[b][1,4]dioxin units exhibited potent cytotoxic effects .

The mechanism by which 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one exerts its biological effects likely involves:

  • Binding Interactions: The compound's ability to form hydrogen bonds and engage in hydrophobic interactions with target enzymes or receptors.
  • Structural Flexibility: The azetidinone core allows for conformational changes that may enhance binding affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise condensation. For MCRs, combine 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1.2 eq), 2-chlorobenzaldehyde (1 eq), and a β-lactam precursor in ethanol under reflux with a Brønsted acid catalyst (e.g., CHBFO, 2–3 drops) for 6–8 hours. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). For stepwise synthesis, use a [3+1] cycloaddition strategy: activate the amine with chloroacetyl chloride in toluene and triethylamine (1.5 eq) at 0–5°C, followed by ring closure with a base like K₂CO₃. Optimize yields by adjusting solvent polarity (e.g., DMF vs. ethanol) and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and HRMS. For NMR, dissolve the compound in deuterated DMSO and compare chemical shifts with DFT-calculated values (B3LYP/6-311++G(d,p) basis set) to confirm azetidin-2-one ring geometry and substituent orientation. FT-IR should show peaks at ~1750 cm⁻¹ (β-lactam C=O) and ~3350 cm⁻¹ (NH₂). Validate purity via HPLC (C18 column, acetonitrile/water gradient) with >98% area under the curve .

Q. How can researchers assess the compound’s solubility and stability under various experimental conditions?

  • Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ = 254 nm). For stability, incubate the compound at 25°C and 40°C for 72 hours in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via LC-MS/MS (ESI+ mode) and identify byproducts using fragmentation patterns (e.g., m/z 320.1 for parent ion vs. m/z 285.0 for dechlorinated derivative) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected stereochemistry or impurity profiles)?

  • Methodological Answer : Apply DFT calculations (Gaussian 16, M06-2X/def2-TZVP) to model reaction pathways and identify transition states causing stereochemical deviations. Compare computed NMR/IR spectra with experimental data to validate conformers. For impurities, use molecular docking (AutoDock Vina) to predict interactions between byproducts and common enzymes (e.g., cytochrome P450), guiding targeted LC-MS/MS quantification .

Q. What advanced analytical strategies are required to quantify trace impurities in synthesized batches?

  • Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. Use MRM mode for sensitivity (LOQ < 0.1 ng/mL). For structural elucidation of impurities, perform MS/MS fragmentation and match against in-silico libraries (e.g., mzCloud). Validate method robustness via inter-day precision (RSD < 5%) and spike-recovery (95–105%) .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer : Use a rodent model (e.g., Sprague-Dawley rats, n = 6/group) for PK studies: administer 10 mg/kg orally and intravenously. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify compound levels via LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). For PD, assess target engagement via ELISA (e.g., cytokine inhibition in LPS-induced inflammation models) .

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